(1E,6Z)-gamma-humulene (1E,6Z)-gamma-humulene (1E,6Z)-gamma-humulene is a gamma-humulene.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1939425
InChI: InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3/b12-10-,13-7+
SMILES: CC1=CCCC(=C)C=CC(CCC1)(C)C
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

(1E,6Z)-gamma-humulene

CAS No.:

Cat. No.: VC1939425

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

(1E,6Z)-gamma-humulene -

Specification

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name (1E,6Z)-1,8,8-trimethyl-5-methylidenecycloundeca-1,6-diene
Standard InChI InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3/b12-10-,13-7+
Standard InChI Key FNXUOGPQAOCFKU-GNEBIQABSA-N
Isomeric SMILES C/C/1=C\CCC(=C)/C=C\C(CCC1)(C)C
SMILES CC1=CCCC(=C)C=CC(CCC1)(C)C
Canonical SMILES CC1=CCCC(=C)C=CC(CCC1)(C)C

Introduction

Chemical Structure and Properties

The chemical structure of (1E,6Z)-gamma-humulene features an 11-membered carbocyclic ring with three non-conjugated carbon-carbon double bonds. Its molecular formula is C₁₅H₂₄, consistent with its classification as a sesquiterpene derived from three isoprene units . The compound's name designates its specific stereochemistry, with the double bond at position 1 having an E (trans) configuration and the double bond at position 6 having a Z (cis) configuration .

Chemical Identifiers and Physical Properties

(1E,6Z)-gamma-humulene has been thoroughly characterized through various chemical databases and analytical techniques. The following table presents its key identifiers and properties:

PropertyValue
Common Name(1E,6Z)-gamma-humulene
Systematic Name(1E,6Z)-1,8,8-trimethyl-5-methylidenecycloundeca-1,6-diene
Alternative Name(1E,6Z)-humula-1(11),4(13),5-triene
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
Exact Mass204.1878
InChIKeyFNXUOGPQAOCFKU-GNEBIQABSA-N
InChIInChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3/b12-10-,13-7+
SMILESCC1CCCC(C)(C)C=CC(=C)CCC=1

Table 1: Chemical identifiers and physical properties of (1E,6Z)-gamma-humulene

Like other sesquiterpenes, (1E,6Z)-gamma-humulene is expected to be a colorless to pale yellow liquid at room temperature with limited water solubility but good solubility in organic solvents. Its calculated physicochemical properties include:

  • Topological Polar Surface Area: 0.00

  • Heavy Atoms: 15

  • Rings: 1

  • Hydrogen Bond Donors: 0

  • Hydrogen Bond Acceptors: 0

  • Calculated logP: Approximately 5.04

These properties indicate a highly lipophilic compound that can easily cross biological membranes, contributing to its potential bioactivity.

Isomers and Stereochemistry

Gamma-humulene exists in several stereoisomeric forms that differ in the configuration of their double bonds. The stereochemical configurations significantly influence the three-dimensional structure and, consequently, the biological activities of these compounds.

Structural Comparison of Gamma-Humulene Isomers

The primary isomers of gamma-humulene include:

  • (1E,6Z)-gamma-humulene: E configuration at position 1, Z configuration at position 6

  • (1Z,6E)-gamma-humulene: Z configuration at position 1, E configuration at position 6

  • (1E,6E)-gamma-humulene: E configuration at both positions 1 and 6

  • (1Z,6Z)-gamma-humulene: Z configuration at both positions 1 and 6

These isomers differ in the spatial arrangement of their substituents around the double bonds. In the (1E,6Z) isomer, the substituents at position 1 are on opposite sides of the double bond (trans relationship), while the substituents at position 6 are on the same side (cis relationship) .

The stereochemical differences among these isomers, though subtle in terms of chemical structure, can lead to significant differences in molecular shape, receptor binding, and biological activity. This is particularly important when considering their potential pharmaceutical applications.

Natural Occurrence and Distribution

(1E,6Z)-gamma-humulene has been identified in various plant species, though specific reports distinguishing this particular isomer from other gamma-humulene variants are somewhat limited in the scientific literature.

Plant Sources

Gamma-humulene isomers have been reported in:

  • Lasiolaena morii, a plant in the Asteraceae family

  • Bazzania trilobata, a species of liverwort

  • Artemisia princeps, commonly known as mugwort or Japanese wormwood

The broader humulene family, including alpha-humulene (also known as α-caryophyllene), is more extensively documented and occurs in many aromatic plants, particularly in:

  • Humulus lupulus (hops), from which the name "humulene" is derived

  • Salvia officinalis (common sage)

  • Various plants in the ginger family (Zingiberaceae)

  • Cannabis species, where terpenes like humulene contribute to the characteristic aroma

Biosynthesis

The biosynthesis of (1E,6Z)-gamma-humulene follows the general terpene biosynthetic pathway, with specific enzymes controlling the cyclization pattern and stereochemistry of the final product.

Biosynthetic Pathway

Sesquiterpenes like (1E,6Z)-gamma-humulene are synthesized from farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway. The conversion of FPP to specific humulene structures involves the following steps:

  • Ionization of FPP to generate an allylic carbocation

  • Cyclization to form the characteristic 11-membered ring

  • Additional rearrangements and deprotonation to establish the final structure and stereochemistry

The enzymes responsible for the biosynthesis of humulene-type compounds are known as terpene synthases or cyclases . These enzymes create a chiral environment that directs the stereochemical outcome of the cyclization reaction.

Enzymatic Control of Stereochemistry

The specific stereochemistry of the double bonds in (1E,6Z)-gamma-humulene is determined by the three-dimensional structure of the terpene synthase active site. Recent research has made progress in understanding the stereoselectivity of humulene synthases .

For example, studies on related compounds have shown that non-canonical terpene cyclases like AsR6 are responsible for the formation of specific humulene isomers . Structure-based site-directed mutagenesis has identified key residues that control the stereochemical outcome of these enzymatic reactions.

In biosynthetic pathways, the formation of specific gamma-humulene isomers may involve the cyclization of nerolidyl diphosphate (NPP) intermediates rather than direct cyclization of FPP . The stereochemistry of these intermediates influences the final stereochemical outcome of the cyclization.

Analytical Techniques for Identification and Quantification

The analysis of (1E,6Z)-gamma-humulene in complex mixtures requires sophisticated analytical techniques capable of distinguishing between stereoisomers.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly used technique for analyzing volatile terpenes like (1E,6Z)-gamma-humulene . The analytical parameters typically include:

  • Specialized columns capable of separating stereoisomers

  • Careful temperature programming

  • Mass spectrometric detection using selected ion monitoring (SIM) for increased sensitivity

  • Comparison with authentic standards or library spectra

For the analysis of terpenes in complex matrices such as plant extracts or cannabis products, specific GC-MS parameters have been developed . These often involve specialized SIM groups targeting characteristic fragment ions of (1E,6Z)-gamma-humulene and related compounds.

Structural Relationships and Derivatives

(1E,6Z)-gamma-humulene belongs to a broader family of structurally related sesquiterpenes, and it can serve as a precursor to more complex natural products.

Relationship to Other Terpenes

The humulene family is closely related to several other classes of sesquiterpenes, including:

  • Caryophyllenes: Alpha-humulene is also known as alpha-caryophyllene, highlighting the structural relationship between these compounds

  • Bisabolenes: Biosynthetically related sesquiterpenes that often co-occur with humulenes in plant essential oils

  • Germacrenes: Another class of macrocyclic sesquiterpenes with similar biosynthetic origins

These relationships reflect the common biosynthetic origins of these compounds and the diversity that can arise from variations in cyclization patterns and subsequent modifications.

Natural Derivatives

Natural products derived from humulene-type structures include complex compounds with additional rings and oxygen-containing functional groups. Examples include:

  • Dolichocarpols A-F: Macrocyclic humulene-type structures with ether-bridged bicyclic rings

  • Agarperoxinols: Tricyclic 6/6/7 rearranged humulene-type sesquiterpenoids with hydroperoxide groups

These derivatives demonstrate the natural diversity that can arise from humulene scaffolds through various enzymatic transformations, including oxidations, cyclizations, and rearrangements.

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